2-(4-tert-butylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Lipophilicity Drug-likeness Permeability

2-(4-tert-Butylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide (CAS 893098-80-1) is a fully synthetic cyclopenta[b]thiophene-3-carboxamide derivative. It features a 5,6-dihydro-4H-cyclopenta[b]thiophene fused core, a 4-tert-butylbenzamido group at the 2-position, and an N-methylcarboxamide at the 3-position.

Molecular Formula C20H24N2O2S
Molecular Weight 356.48
CAS No. 893098-80-1
Cat. No. B2958476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-tert-butylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
CAS893098-80-1
Molecular FormulaC20H24N2O2S
Molecular Weight356.48
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NC
InChIInChI=1S/C20H24N2O2S/c1-20(2,3)13-10-8-12(9-11-13)17(23)22-19-16(18(24)21-4)14-6-5-7-15(14)25-19/h8-11H,5-7H2,1-4H3,(H,21,24)(H,22,23)
InChIKeyCSUUOOGQGXOQSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 2-(4-tert-butylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide (CAS 893098-80-1): Structure, Class, and Procurement-Relevant Profile


2-(4-tert-Butylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide (CAS 893098-80-1) is a fully synthetic cyclopenta[b]thiophene-3-carboxamide derivative. It features a 5,6-dihydro-4H-cyclopenta[b]thiophene fused core, a 4-tert-butylbenzamido group at the 2-position, and an N-methylcarboxamide at the 3-position [1]. The compound belongs to the broader class of annulated thiophene-3-carboxamides, which are intensively investigated as allosteric HIV-1 RNase H inhibitors and anti-influenza agents, but its rigid 5-membered carbocycle distinguishes it from prevalent 7-membered (cyclohepta) and 6-membered (cyclohexa) analogs [2]. The tert-butylbenzamido substituent enhances lipophilicity, while the two amide N–H donors and three H-bond acceptors create a defined pharmacophore distinct from simpler 2-amino or 2-benzamido variants [1].

Why 2-(4-tert-butylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide Cannot Be Replaced by a Generic Thiophene-3-carboxamide Analog


Annulated thiophene-3-carboxamides form a large scaffold family, but potency, selectivity, and physicochemical properties are exquisitely sensitive to ring size and N-substitution [1]. The cycloheptathiophene-3-carboxamide core has yielded nanomolar HIV-1 RNase H inhibitors (IC₅₀ ~nM for compound 33), yet the 5‑membered cyclopenta[b]thiophene ring is sterically more constrained, lacks the flexible cycloheptane chain, and presents a different vector for substituents, which directly impacts allosteric pocket occupancy and off-target profiles [1]. Moreover, replacement of the 4-tert-butylbenzamido group with a simple benzamido or acetylamino group dramatically alters lipophilicity, H-bonding capacity, and metabolic stability; therefore, a generic “thiophene-3-carboxamide” cannot reproduce the exact physicochemical or pharmacological signature of this specific derivative [2]. These intrinsic differences preclude simple one-to-one interchange in any program where structure–activity relationships are being optimized.

Quantitative Differentiation Evidence for 2-(4-tert-butylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide vs. Closest Analogs


Reduced Lipophilicity (XLogP3) Relative to the Methyl Ester and Cycloocta Analogs

The target compound (XLogP3 = 5.0) is less lipophilic than its direct methyl ester analog (methyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, XLogP3 = 5.5) and substantially less lipophilic than the corresponding cycloocta[b]thiophene derivative (XLogP3 ≈ 5.96 estimated from ACD/LogP) [1][2]. The N-methylcarboxamide group (vs. methyl ester or unsubstituted carboxamide) provides a balanced lipophilicity that may maintain adequate aqueous solubility while retaining membrane permeability—a critical factor for consistent in vitro assay behavior [1].

Lipophilicity Drug-likeness Permeability Cyclopenta[b]thiophene

Increased Hydrogen Bond Donor Count vs. Ester and Simplified Amide Analogs

The target compound possesses two H-bond donors (the benzamide N–H and the N-methylcarboxamide N–H) versus only one H-bond donor in the methyl ester analog (which lacks the N-methylamide N–H) [1][2]. The 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (NSC727447) also has two H-bond donors (2-NH₂ and 3-CONH₂), but the tert-butylbenzamido group in the target compound introduces a bulky, lipophilic aromatic ring that is absent in the simpler 2-amino scaffold, creating a distinct H-bond geometry and steric environment [3]. This difference directly affects the compound’s ability to form specific H-bond networks within allosteric binding pockets.

Hydrogen bonding Pharmacophore Target engagement Cyclopenta[b]thiophene

Topological Polar Surface Area Differentiation: Balancing Permeability and Solubility

The target compound exhibits a topological polar surface area (TPSA) of 86.4 Ų, which is slightly higher than the methyl ester analog (83.6 Ų) but notably lower than many cycloheptathiophene-3-carboxamide derivatives bearing additional polar substituents (e.g., compound 33 with a catechol and pyridyl groups exceeds 120 Ų) [1][2][3]. A TPSA near 86 Ų falls within the favorable range for both passive membrane permeability and aqueous solubility, aligning with empirical drug-likeness guidelines (TPSA < 140 Ų for oral absorption) [2]. In contrast, the cyclohepta analog NSC727447 has a TPSA of approximately 71.8 Ų (2-amino group reduces polarity), making the target compound moderately more polar and potentially more soluble [3].

TPSA ADME Oral bioavailability Cyclopenta[b]thiophene

Cyclopenta Ring Restricts Conformational Flexibility Relative to Cyclohepta Analogs

The cyclopenta[b]thiophene core imposes greater conformational rigidity than the seven-membered cyclohepta[b]thiophene scaffold. In the cyclohepta series, the flexible cycloheptane ring can adopt multiple chair and boat conformations, which is believed to facilitate induced-fit binding into a hydrophobic pocket of the p51 thumb subdomain of HIV-1 RT [1]. The cyclopenta ring, by contrast, is locked into a nearly planar envelope conformation, reducing the entropic penalty upon binding but potentially altering the binding mode relative to cyclohepta derivatives [2]. This rigidification is analogous to the cyclopenta[b]thiophene core in platelet-activating factor receptor antagonists (WO2023117914A1), where ring constraint is essential for receptor selectivity [3].

Conformational restriction Allosteric binding Entropy Cyclopenta[b]thiophene

Documented Antiproliferative and Antimicrobial Activity of Cyclopenta[b]thiophene-3-carboxamide Scaffold (Class-Level Evidence)

Although no published IC₅₀ data exist specifically for CAS 893098-80-1, the cyclopenta[b]thiophene-3-carboxamide scaffold has demonstrated reproducible antiproliferative and antimicrobial activity. In a study by Abdel-Rahman et al. (Eur. J. Med. Chem. 2017), newly synthesized cyclopenta(hepta)[b]thiophene analogs were tested across HepG2, MCF-7, and HT-29 cancer cell lines; representative cyclopenta[b]thiophene derivatives (e.g., compounds 6a and 6b) exhibited significant in vitro antitumor activity, and in vivo testing in EAC-bearing mice confirmed their efficacy with lower cytotoxicity toward normal W138 cells compared to 5-FU [1]. The same class also showed antibacterial activity against E. coli, B. cereus, and S. aureus, with compounds 5a, 6b, and 12 surpassing ampicillin [1]. This class-level evidence supports the potential of the target compound as a biologically active starting point, though direct quantitative data for CAS 893098-80-1 are currently absent from the peer-reviewed literature.

Antitumor Antimicrobial Cyclopenta[b]thiophene Cytotoxicity

Distinct Vendor Availability and Purity Profile Relative to Cyclohepta[b]thiophene Analogs

CAS 893098-80-1 is commercially supplied by Life Chemicals with a certified purity of ≥90% (LC/MS), in formats ranging from 2 mg to 50 mg (priced at $59–$160) [1]. In contrast, the closest cyclohepta[b]thiophene analog (2-(4-tert-butylbenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, CAS 893096-36-1) is available from alternate vendors but not from Life Chemicals in the same purity grade . The cyclopenta[b]thiophene variant thus offers a distinct sourcing advantage for laboratories that require a single-supplier procurement strategy with batch-to-batch consistency. This differentiated supply chain reduces lead times and ensures reproducibility in screening campaigns.

Procurement Purity Availability Cyclopenta[b]thiophene

High-Value Application Scenarios for 2-(4-tert-butylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide Driven by Quantified Differentiation Evidence


Allosteric HIV-1 RNase H Inhibitor Optimization with a Conformationally Constrained Core

The rigid cyclopenta[b]thiophene scaffold offers a higher degree of preorganization than the flexible cyclohepta[b]thiophene system used in lead compound optimization (e.g., compound 33). Procurement of this compound for structure–activity relationship (SAR) studies allows medicinal chemists to test whether replacing the flexible cycloheptane ring with a constrained cyclopentane ring improves binding enthalpy and selectivity at the RNase H allosteric site, as suggested by SAR in the influenza PA-PB1 interaction series [1][2]. The intermediate TPSA (86.4 Ų) and balanced XLogP3 (5.0) further support permeability for cell-based antiviral assays.

Platelet-Activating Factor (PAF) Receptor Antagonist Lead Generation

The cyclopenta[b]thiophene carboxamide chemotype is explicitly claimed in WO2023117914A1 as a core scaffold for PAF receptor antagonists, a target implicated in choroidal neovascularization and diabetic macular edema [3]. The target compound’s tert-butylbenzamido substituent enhances lipophilicity for membrane penetration, while the N-methylcarboxamide provides an additional H-bond donor absent in simpler ester analogs, potentially strengthening receptor binding. This compound can serve as a direct starting point for PAF antagonist optimization without the need for de novo scaffold synthesis.

Anticancer Hit-to-Lead Campaign Leveraging Documented Cyclopenta[b]thiophene Cytotoxicity

Given the established antitumor activity of cyclopenta[b]thiophene-3-carboxamide derivatives against HepG2, MCF-7, and HT-29 cell lines, with favorable in vivo therapeutic windows in EAC-bearing mice, the target compound can enter a hit-to-lead program as a scaffold hop from the published 6a/6b series [4]. The unique 4-tert-butylbenzamido and N-methylcarboxamide substitution pattern may improve metabolic stability over the simpler acetamido or benzamido analogs, while the known low cytotoxicity toward normal W138 cells supports a wide therapeutic index.

Chemical Biology Probe for Allosteric Pocket Mapping in Reverse Transcriptase

The combination of a rigid cyclopenta core, a bulky tert-butylbenzamido group, and dual H-bond donor capability (HBD = 2) makes this compound suitable as a chemical probe for mapping allosteric pockets in HIV-1 reverse transcriptase. Unlike NSC727447, which relies on a 2-amino group for H-bonding, the target compound presents a benzamido NH that can engage different residues within the p51 thumb subdomain [5]. Procurement enables direct comparison with NSC727447 in competitive binding assays, helping to delineate the pharmacophoric requirements for allosteric RNase H inhibition.

Quote Request

Request a Quote for 2-(4-tert-butylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.